molecular formula C7H8ClNOS B6205693 (2-chlorophenyl)(imino)methyl-lambda6-sulfanone CAS No. 92523-34-7

(2-chlorophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B6205693
CAS No.: 92523-34-7
M. Wt: 189.7
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Description

(2-chlorophenyl)(imino)methyl-lambda6-sulfanone (CAS 92523-34-7) is a high-purity sulfoximine-based compound offered with a guaranteed purity of more than 95% . This chemical belongs to the sulfoximine functional group, an emerging and promising scaffold in modern chemical research noted for its potential in expanding molecular diversity for various applications . Recent scientific reviews highlight the growing importance of sulfoximines as a valuable functional group in advanced discovery efforts, particularly in the field of medicinal chemistry where they are being investigated to improve the properties of drug candidates . Furthermore, related patent literature demonstrates that structurally similar heterocyclic compounds containing sulfur-nitrogen motifs show significant activity as pesticides . These compounds are extensively evaluated for controlling agricultural pests such as arthropods, helminths, and nematodes, indicating a strong research interest in this chemical space for agrochemical development . This compound serves as a versatile building block for researchers exploring novel synthetic pathways and investigating new biologically active molecules in these cutting-edge areas. Please note: This product is intended for research purposes only and is not for use in commercial diagnostics or therapy .

Properties

CAS No.

92523-34-7

Molecular Formula

C7H8ClNOS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Chlorophenyl Imino Methyl Lambda6 Sulfanone and Analogous Sulfoximines

Strategies for Carbon-Sulfur Bond Formation

The creation of the carbon-sulfur bond is a critical step in the synthesis of sulfoximines like (2-chlorophenyl)(imino)methyl-lambda6-sulfanone. Researchers have developed numerous methods that allow for the introduction of both alkyl and aryl groups onto the sulfur atom of a sulfinamide precursor, often with a high degree of stereocontrol.

Stereospecific S-Alkylation Approaches

The introduction of an alkyl group, such as the methyl group in the target compound, can be achieved through stereospecific S-alkylation of chiral sulfinamides. This approach is valuable as it allows for the synthesis of optically pure sulfoximines, which is crucial for their application in pharmaceuticals. nih.gov

A direct and effective method for synthesizing chiral sulfoximines is the sulfur-selective alkylation of readily available chiral sulfinamides. nih.gov This process typically involves the treatment of a sulfinamide with an alkylating agent in the presence of a base. The stereochemistry at the sulfur center is controlled by the chirality of the starting sulfinamide, making this a stereospecific transformation. researchgate.net For instance, the reaction of a chiral sulfinamide with an alkyl iodide in the presence of sodium hydride can yield the corresponding chiral sulfoximine (B86345). researchgate.net This method provides a scalable and general route to a variety of chiral sulfoximines. nih.gov

Starting SulfinamideAlkylating AgentBaseProductYieldRef.
(R)-N-Pivaloyl-tert-butanesulfinamideEthyl IodideNaH(S)-S-Ethyl-S-tert-butyl-N-pivaloylsulfoximine84% researchgate.net
(R)-N-Pivaloyl-tert-butanesulfinamideIsopropyl IodideK2CO3Chiral Sulfimide75% researchgate.net

This interactive table provides examples of S-alkylation reactions of sulfinamides.

An alternative to traditional alkylating agents is the use of diazo compounds as carbene precursors. Transition metal catalysts, particularly those based on rhodium, are effective in promoting the reaction between sulfenamides and diazo compounds. nih.govacs.org This method allows for the formation of a new carbon-sulfur bond under mild conditions. nih.gov The reaction is believed to proceed through the formation of a rhodium carbenoid intermediate, which is then attacked by the sulfenamide (B3320178). nih.gov This approach has been shown to be compatible with a wide range of diazo compounds, including those with a single electron-withdrawing group. nih.gov Furthermore, the use of chiral rhodium catalysts can induce high levels of enantioselectivity, providing access to chiral sulfoximines. acs.org Zinc-carbenoids have also been employed for the chemo- and stereospecific S-alkylation of N-substituted sulfinamides. rsc.org

Sulfenamide/SulfinamideDiazo/Carbenoid PrecursorCatalystProductYielde.r.Ref.
N-Benzoyl-S-phenylsulfenamideMethyl phenyldiazoacetateRh2(OAc)4S-alkylated productHighN/A nih.gov
N/ADiazo esterChiral Rhodium CatalystS-alkylation productHighup to 98:2 acs.org
N-substituted sulfinamidesDiethylzinc/DiiodoethaneNoneS-alkylated sulfoximineN/AN/A rsc.org

This interactive table showcases the use of diazo compounds and carbenoids in sulfoximine synthesis.

S-Arylation Methodologies

The introduction of an aryl group, such as the 2-chlorophenyl group in the target molecule, is another key transformation in sulfoximine synthesis.

The direct S-arylation of sulfinamides offers a powerful route to aryl sulfoximines. organic-chemistry.orgnih.govacs.org One successful strategy employs diaryliodonium salts as the aryl source in the presence of a copper catalyst. organic-chemistry.org This method is notable for its sulfur-selectivity, overcoming the common problem of competing N-arylation. organic-chemistry.org The use of sterically hindered amines and DMSO as a solvent has been found to be crucial for achieving high yields and regioselectivity. organic-chemistry.org Another approach utilizes triarylboroxines as the arylating agent, also with a copper catalyst, and can be performed under mild conditions using air or oxygen as the oxidant. researchgate.net More recently, a strain-enabled stereospecific and chemoselective S-arylation of sulfinamides using arynes has been developed, which shows excellent functional group tolerance. chemrxiv.org

Palladium- and copper-catalyzed cross-coupling reactions are well-established methods for forming carbon-sulfur bonds and have been successfully applied to the synthesis of S-aryl sulfoximines. A combination of copper(I) iodide and 4-(dimethylamino)picolinamide serves as an effective catalytic system for the coupling of (hetero)aryl halides with sulfinamides. nih.govacs.org This method tolerates a broad range of functional groups and heterocycles. nih.govacs.org The reaction proceeds in a highly stereospecific manner when enantioenriched sulfinamides are used. nih.gov Palladium catalysts have also been employed for the N-arylation of sulfoximines with aryl bromides and iodides, though this reaction functionalizes the nitrogen atom rather than the sulfur. acs.org More recently, rhodium-catalyzed oxidative C-H/C-H cross-coupling of S-aryl sulfoximines with thiophenes has been reported as a method for constructing more complex heterocyclic systems. rsc.org

SulfinamideAryl Halide/Boronic AcidCatalyst SystemProductYieldRef.
Various Sulfinamides(Hetero)aryl Iodides/BromidesCuI / 4-(dimethylamino)picolinamide(Hetero)aryl SulfoximinesGood to Excellent nih.govacs.org
Various SulfinamidesAryl Boronic AcidsCopper CatalystAryl SulfoximinesN/A bohrium.com

This interactive table summarizes cross-coupling reactions for the synthesis of S-aryl sulfoximines.

Nitrogen-Sulfur Bond Forming Reactions: Imination Strategies

The creation of the sulfur-nitrogen bond is a critical step in the synthesis of sulfoximines. Imination reactions, which involve the transfer of a nitrogen-containing group to a sulfur center, are a primary strategy. These can be broadly categorized into the imination of sulfoxides and the direct conversion of sulfides.

NH Transfer to Sulfoxides

The most direct route to NH-sulfoximines, which are often desired as they can be further functionalized, is the transfer of an unprotected "NH" group to a sulfoxide (B87167). This transformation is challenging due to the low reactivity of simple ammonia (B1221849) sources. However, several effective methods have been developed. nih.gov

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), have emerged as powerful tools for facilitating the NH transfer to sulfoxides. nih.govnih.gov In a typical protocol, a sulfoxide is treated with a simple ammonia source in the presence of a hypervalent iodine(III) reagent. nih.govnih.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.govnih.gov

The mechanism is believed to involve the in-situ formation of a highly reactive iminoiodinane intermediate from the reaction of the ammonia source with the hypervalent iodine reagent. nih.govorgsyn.org This intermediate then reacts with the sulfoxide to form the sulfoximine. nih.gov Studies have suggested the involvement of an even more reactive iodonitrene species. nih.govmdpi.com This method has been successfully applied to the synthesis of various sulfoximines, including intermediates for pharmaceuticals. nih.govmdpi.com

Table 1: Hypervalent Iodine-Mediated Synthesis of Sulfoximines from Sulfoxides

Sulfoxide Substrate Ammonia Source Hypervalent Iodine Reagent Solvent Yield (%) Reference
Methyl phenyl sulfoxide Ammonium (B1175870) carbamate (B1207046) PhI(OAc)₂ Methanol (B129727) 95 nih.gov
Dibenzyl sulfoxide Ammonium carbamate PhI(OAc)₂ Methanol 98 nih.gov
4-Chlorophenyl methyl sulfoxide Ammonium carbamate PhI(OAc)₂ Methanol 92 nih.gov

This table is interactive and can be sorted by column.

A variety of simple and readily available ammonia sources can be employed in these reactions, with ammonium carbamate and ammonium acetate (B1210297) being common choices. nih.govmdpi.com The choice of solvent can also influence the reaction efficiency, with methanol often being a suitable medium. nih.gov

To enhance the sustainability of these methods, protocols have been developed under aqueous micellar conditions. nih.govresearchgate.net Using a surfactant like TPGS-750-M in water allows for the use of recyclable hypervalent iodine reagents, making the process more environmentally friendly. nih.govresearchgate.net

Furthermore, continuous flow technology has been applied to the synthesis of NH-sulfoximines. nih.gov Flow chemistry offers advantages such as improved safety, scalability, and reaction control. In a flow setup, a solution of the sulfide (B99878), an ammonia source like ammonium acetate or aqueous ammonia, and the hypervalent iodine reagent are pumped through a reactor, allowing for a continuous production of the sulfoximine. nih.gov This approach has demonstrated high productivity for certain sulfoximines. nih.gov

Transition metal catalysts, particularly those based on rhodium, have been instrumental in the development of efficient imidation reactions of sulfoxides. rsc.orgnih.gov Rhodium(II) catalysts, such as [Rh₂(OAc)₄], can effectively catalyze the transfer of nitrene groups from various precursors to sulfoxides. acs.orgacs.org

One notable method involves the rhodium-catalyzed imination of sulfoxides using O-(2,4-dinitrophenyl)hydroxylamine as the nitrogen source, which provides direct access to free NH-sulfoximines under mild conditions. rsc.orgnih.gov Another approach utilizes carbamates in the presence of a rhodium catalyst and an oxidant like PhI(OAc)₂ to produce N-protected sulfoximines, which can subsequently be deprotected. acs.orgorganic-chemistry.org The use of Rh₂(esp)₂ as a catalyst has been shown to improve the yields for certain carbamates. acs.org

Table 2: Rhodium-Catalyzed Synthesis of Sulfoximines from Sulfoxides

Sulfoxide Substrate Nitrogen Source Rhodium Catalyst Yield (%) Reference
Phenyl methyl sulfoxide O-(2,4-dinitrophenyl)hydroxylamine Rh₂(esp)₂ 85 rsc.org
Di-n-butyl sulfoxide O-(2,4-dinitrophenyl)hydroxylamine Rh₂(esp)₂ 78 rsc.org
Methyl p-tolyl sulfoxide BocNH₂ Rh₂(OAc)₄ 98 acs.org

This table is interactive and can be sorted by column.

Direct Synthesis from Sulfides (NH/O Transfer)

A highly efficient and atom-economical approach to NH-sulfoximines is their direct synthesis from sulfides in a one-pot reaction that involves the transfer of both an oxygen and an NH group. mdpi.comsemanticscholar.orgrsc.org This transformation is typically mediated by a hypervalent iodine reagent, such as PhI(OAc)₂, and a simple ammonia source like ammonium carbamate. orgsyn.orgmdpi.comrsc.org

This method avoids the pre-oxidation of the sulfide to the corresponding sulfoxide, streamlining the synthetic process. rsc.org The reaction proceeds with high chemoselectivity and tolerates a wide range of functional groups. semanticscholar.orgrsc.org Mechanistic studies suggest that the reaction likely proceeds through an initial NH-transfer to the sulfide to form a sulfilimine, which is then oxidized in situ to the sulfoximine. semanticscholar.orgrsc.org However, the reaction is successful regardless of the order of these steps. rsc.org This one-pot protocol has proven to be a practical and widely applicable method for the preparation of NH-sulfoximines. orgsyn.org

Electrochemical Approaches for NH-Sulfoximine Synthesis

Electrochemical methods offer a green and sustainable alternative for the synthesis of sulfoximines. nih.govresearchgate.net These methods can avoid the use of stoichiometric chemical oxidants by employing electricity to drive the desired transformation.

One approach involves the direct electrochemical oxidative catalysis of sulfides or sulfoxides in the presence of an ammonia source. nih.govresearchgate.net A key strategy utilizes a catalytic amount of an iodoarene, which is electrochemically oxidized in situ to the active hypervalent iodine(III) species. This anodically generated hypervalent iodine intermediate then facilitates the NH-transfer to the sulfur substrate. nih.govresearchgate.net This method is advantageous as it only requires a catalytic amount of the iodoarene, in contrast to the stoichiometric amounts used in conventional hypervalent iodine-mediated reactions. nih.govresearchgate.net The protocol has a broad substrate scope and can be scaled up to produce gram quantities of the desired sulfoximines. nih.gov

Another electrochemical method focuses on the N-aroylation of pre-formed NH-sulfoximines using arylhydrazine hydrochlorides and carbon monoxide, catalyzed by palladium in the presence of tetra-n-butylammonium iodide (TBAI). organic-chemistry.orgacs.org This external oxidant-free and ligand-free method provides a wide range of N-acylated sulfoximines. organic-chemistry.orgacs.org

Asymmetric and Enantioselective Synthesis of Chiral-at-Sulfur Sulfoximines

The preparation of single enantiomers of chiral sulfoximines is a considerable challenge that has been addressed through several key strategies. nih.gov These methods are crucial as the biological activity can differ profoundly between the two enantiomers of a chiral sulfoximine. acs.org

A foundational approach to synthesizing optically pure sulfoximines involves the use of readily available, enantioenriched starting materials. This strategy leverages existing stereocenters to direct the formation of the new chiral sulfur center with high fidelity.

Prominent methods include:

Stereospecific Imidation of Chiral Sulfoxides : This is a conventional and reliable method where a pre-existing chiral sulfoxide is converted to the corresponding sulfoximine. acs.orgacs.org The imidation step, often involving metal-catalyzed nitrene transfer or hypervalent iodine reagents, proceeds with high stereospecificity, transferring the chirality from the sulfoxide to the sulfoximine. nih.gov

Oxidation of Enantioenriched Sulfilimines : An alternative pathway involves the oxidation of a chiral sulfilimine. acs.org This method is also highly stereospecific, ensuring that the configuration of the sulfur center is retained during the transformation.

S-Alkylation and S-Arylation of Chiral Sulfinamides : More recent developments have focused on the sulfur-selective functionalization of easily accessible chiral sulfinamides. acs.orgorganic-chemistry.org For instance, a stereospecific S-alkylation of chiral sulfinamides provides a practical route to chiral sulfoximines. acs.org Similarly, a copper-catalyzed, sulfur-selective arylation of sulfinamides using diaryliodonium salts has been developed, overcoming the common challenge of competing N-arylation. organic-chemistry.org This approach offers a versatile platform for creating diverse chiral sulfoximines with predictable stereochemistry. organic-chemistry.org

These substrate-controlled methods are valuable for their reliability and high stereochemical fidelity, though they often require multi-step sequences to prepare the necessary chiral precursors. acs.org

To overcome the limitations of stoichiometric chiral reagents and substrate-controlled methods, significant research has been directed toward catalytic asymmetric syntheses. These methods generate chirality using a small amount of a chiral catalyst, offering greater efficiency and atom economy.

Rhodium-Catalyzed Methods: Rhodium catalysts have proven particularly effective in the asymmetric synthesis of sulfoximines. A notable advancement is the rhodium-catalyzed enantioselective sulfur alkylation of sulfenamides with diazo compounds. nih.govnih.gov This method generates a new chiral sulfur center with high yields and enantiomeric ratios up to 98:2, using catalyst loadings as low as 0.1 mol %. nih.govacs.org The resulting sulfilimines are then efficiently oxidized to the target sulfoximines with complete retention of stereochemistry. nih.gov The proposed catalytic cycle involves the formation of a rhodium carbenoid, which is then attacked by the sulfenamide to generate the sulfur stereocenter. nih.gov Chiral Cp/Rh(III) complexes have also been employed in the desymmetrizing C-H activation of diphenyl sulfoximines, representing another powerful rhodium-based strategy. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral compounds. In the context of sulfoximines, chiral organocatalysts have been successfully applied, particularly in kinetic resolution protocols. Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the efficient kinetic resolution of racemic sulfoximines with enals, providing both enantiomers with excellent enantiomeric excess (ee) values (up to 99%). acs.orgnih.govresearchgate.net Chiral sulfoximine derivatives have also been designed and applied as organocatalysts themselves, for instance, in combination with a thiourea (B124793) backbone for asymmetric reactions. beilstein-journals.org

Catalytic SystemMethodologyKey FeaturesReported Enantioselectivity
Chiral Rhodium CatalystS-alkylation of sulfenamides with diazo compoundsLow catalyst loading, mild conditions, high yield. nih.govUp to 98:2 er acs.org
Chiral N-Heterocyclic Carbene (NHC)Kinetic resolution of sulfoximines with enalsMetal-free, stereoselective amidation without an acyl transfer agent. acs.orgUp to 99% ee acs.orgnih.gov
Aspartic Acid-Peptide CatalystDesymmetrizing N-oxidation of pyridyl sulfoximinesDirecting group enhances enantioinduction. nih.govUp to 99:1 er nih.gov

Kinetic resolution (KR) is a powerful strategy for separating a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. This approach provides access to both the unreacted starting material and the product in enantioenriched form.

Several catalytic kinetic resolution methods for sulfoximines have been established:

Organocatalytic KR : As mentioned previously, chiral N-heterocyclic carbenes (NHCs) effectively catalyze the resolution of sulfoximines via stereoselective amidation, affording both the acylated product and the recovered sulfoximine with high enantiopurity. acs.orgthieme-connect.com Another organocatalytic approach employs chiral phosphoric acids to catalyze intramolecular dehydrative cyclizations of sulfoximines bearing an ortho-amidophenyl moiety, yielding benzothiadiazine-1-oxides and the recovered starting material with good to high enantioselectivities. acs.org

Transition-Metal-Catalyzed KR : Rhodium(III) catalysis, in conjunction with a chiral cyclopentadienyl (B1206354) (Cpx) ligand, has been used for the kinetic resolution of sulfoximines via C-H functionalization, achieving excellent enantioselectivity with selectivity factors (s-values) up to >200. acs.org Similarly, a direct Pd(II)-catalyzed kinetic resolution of heteroaryl-substituted sulfoximines has been developed through ortho-C–H alkenylation or arylation, controlled by the coordination of a chiral amino acid ligand. scispace.com This method also provides high enantioselectivity (up to >99% ee) and high s-factors. scispace.com

Desymmetrization offers an efficient route to chiral molecules by selectively functionalizing one of two enantiotopic groups in a prochiral starting material. This strategy has been successfully applied to the synthesis of chiral sulfoximines.

Key desymmetrization strategies include:

Catalytic C-H Activation/Annulation : Chiral rhodium(III) and iridium(III) complexes have been used to catalyze the desymmetrizing annulation of diaryl sulfoximines with diazo compounds. nih.govmdpi.comnih.gov This C-H activation approach constructs chiral cyclic sulfoximines with high enantioselectivity. mdpi.com An interesting feature of one Rh(III)-catalyzed system is that enantiodivergence can be achieved by simply choosing different achiral carboxylic acids as additives, allowing access to either enantiomer of the product. nih.gov

Organocatalytic Oxidation : The desymmetrization of pyridyl sulfoximines has been accomplished through a selective mono-N-oxidation using an aspartic acid-containing peptide catalyst, affording the corresponding sulfoximine oxides with up to 99:1 enantiomeric ratio. nih.gov

Remote C-H Borylation : A novel approach involves the enantioselective remote C-H borylation of sulfoximines. iiserkol.ac.in This method utilizes an iridium-Lewis acid bifunctional catalyst to achieve desymmetrization by functionalizing a distal C-H bond, creating complex chiral sulfoximines with enantioselectivity up to 88%. iiserkol.ac.in

Late-Stage Functionalization and Diversification

The ability to modify a core molecular scaffold in the later stages of a synthesis is highly valuable for generating analogues for structure-activity relationship studies. The sulfoximine functional group, with its available nitrogen atom, is particularly amenable to such late-stage functionalization. chemrxiv.org

The nitrogen atom of the NH sulfoximine moiety serves as a versatile handle for introducing a wide range of substituents, which can be used to tune the molecule's physicochemical properties or to construct more complex architectures like antibody-drug conjugates. chemrxiv.orgnih.gov

A variety of N-functionalization methods have been reported:

N-Arylation : Both palladium-catalyzed (Buchwald-Hartwig type) and ligand-free copper-catalyzed cross-coupling reactions have been developed to couple NH sulfoximines with aryl bromides and iodides, yielding N-aryl sulfoximines. rwth-aachen.de

N-Alkylation, N-Acylation, and N-Sulfonylation : The nucleophilic nitrogen can readily react with various electrophiles to form N-alkyl, N-acyl, and N-sulfonyl derivatives, providing access to a broad chemical space. chemrxiv.org

N-Halogenation and N-Nitrosation : Treatment of NH sulfoximines with halogenating agents like NaOCl or N-bromosuccinimide (NBS) generates N-halo sulfoximines. rwth-aachen.de N-nitro derivatives can also be prepared using concentrated nitric acid. rwth-aachen.de

Epoxide Ring-Opening : In a calcium(II)-catalyzed reaction, NH sulfoximines can act as nucleophiles to open epoxides, affording 1,2-sulfoximidoyl ethanols regioselectively. researchgate.net

Formation of N-S and N-P Bonds : The sulfoximine nitrogen can be functionalized with sulfur-containing groups (N-sulfenylation) or phosphorus-containing groups, further expanding the diversity of accessible analogues. researchgate.netnih.gov

These N-functionalization strategies highlight the sulfoximine group not only as a key pharmacophore but also as a flexible platform for molecular diversification. chemrxiv.orgnih.gov

N-Functionalization Strategies

N-Arylation via Metal-Catalyzed Coupling

The direct N-arylation of NH-sulfoximines represents a primary strategy for synthesizing N-aryl sulfoximines. This transformation is commonly achieved through transition-metal-catalyzed cross-coupling reactions. tandfonline.com

Palladium catalysis was an early successful approach. For instance, the coupling of NH-sulfoximines with aryl bromides can be facilitated by a Pd(OAc)₂/(tol)BINAP system. acs.org Copper-catalyzed methods have also been developed, offering mild reaction conditions. researchgate.net A notable copper-catalyzed N-arylation employs arylboronic acids as the coupling partners, which can proceed at room temperature without the need for an additional base. organic-chemistry.org More recently, dual nickel photocatalysis has emerged as a powerful and scalable strategy for the N-arylation of NH-sulfoximines with bromoarenes, demonstrating high functional group tolerance. organic-chemistry.orgacs.orgnih.gov This dual catalytic system combines a nickel catalyst with a photoredox catalyst, enabling the reaction to proceed under visible light irradiation. acs.org

Catalyst SystemCoupling PartnerKey FeaturesReference
Pd(OAc)₂ / (tol)BINAPAryl BromidesPioneering method for N-arylation. acs.org
Copper Salts (e.g., CuI)Arylboronic AcidsMild, room temperature conditions; base-free. organic-chemistry.org
Dual Nickel Photocatalysis(Hetero)aryl BromidesScalable, high functional group tolerance, visible light. acs.orgnih.gov
(PhPAd-DalPhos)Ni(o-tol)Cl(Hetero)aryl ChloridesUtilizes more accessible aryl chlorides under thermal conditions. acs.org
N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the sulfoximine nitrogen is another critical modification. Copper-promoted N-alkylation using alkylboronic acids provides an efficient route to N-alkylated sulfoximines under mild conditions. rsc.org Visible-light-mediated, copper-catalyzed reactions of NH-sulfoximines with alkyl diacyl peroxides have also been reported, which proceed at room temperature. rwth-aachen.de These methods offer an alternative to traditional approaches that may require harsher conditions. rwth-aachen.de

N-Alkylation Methodologies
MethodReagentCatalyst/ConditionsReference
Copper-Promoted Cross-CouplingAlkylboronic AcidsCopper catalyst, mild conditions. rsc.org
Visible-Light Photoredox CatalysisAlkyl Diacyl PeroxidesCopper catalyst, blue LED irradiation, room temperature. rwth-aachen.de
Photocatalytic HydrosulfoximidationAromatic AlkenesOrganic acridinium (B8443388) photocatalyst. researchgate.net

N-Acylation: Acylation of the sulfoximine nitrogen yields N-acyl sulfoximines, which are valuable synthetic intermediates. Traditional N-acylation methods often rely on activating agents or harsh conditions. chemistryviews.org Modern approaches leverage visible-light photoredox catalysis to achieve this transformation under metal-, base-, and additive-free conditions. chemistryviews.orgorganic-chemistry.org Using an organic photosensitizer, a variety of thioacids can be coupled with NH-sulfoximines to afford the N-acylated products in high yields. organic-chemistry.org This green strategy is notable for its mild reaction conditions and compatibility with air. organic-chemistry.org

N-Acylation Methodologies
MethodAcylating AgentCatalyst/ConditionsKey FeaturesReference
Visible-Light Photoredox CatalysisThioacidsOrganic Photosensitizer (e.g., Mes-Acr-MeBF₄)Metal-free, base-free, mild conditions, air compatible. chemistryviews.orgorganic-chemistry.org
Iron-Catalyzed C-H ActivationMethylarenesFe(acac)₃ / N-chlorosulfoximineUses methylarenes as aroyl source. organic-chemistry.org
Electrochemical AroylationArylhydrazine hydrochloridesPalladium catalyst, CO, TBAIOxidant- and ligand-free. organic-chemistry.org
N-Sulfenylation Reactions

N-sulfenylation introduces a sulfur-containing moiety to the sulfoximine nitrogen, creating an N-S bond. Recent advancements have focused on more sustainable and efficient methods. A mechanochemical, solvent-free approach for the N-sulfenylation of sulfoximines using disulfides has been developed, mediated by silver oxide. acs.org Electrochemical methods also provide a green alternative by promoting the oxidative cross-coupling of NH-sulfoximines with disulfides or thiols, obviating the need for external oxidants, bases, or metal catalysts. rsc.orgacs.org Additionally, a transition-metal-free N-sulfenylation using thiosulfonates as odorless and stable sulfenylating agents proceeds under mild conditions to give a broad range of N-sulfenyl sulfoximines in excellent yields. researchgate.net

MethodSulfenylating AgentConditionsAdvantagesReference
Mechanochemical SynthesisDisulfidesAg₂O, solvent-free ball-millingEnvironmentally friendly, fast, sustainable. acs.org
Electrochemical Oxidative CouplingDisulfides or ThiolsUndivided cell, Pt electrodesAvoids external oxidants, bases, and metals. rsc.orgacs.org
Transition-Metal-Free CouplingThiosulfonatesMild conditionsUses odorless and stable reagents. researchgate.net

C-H Functionalization of Sulfoximines

The sulfoximine group can act as an effective directing group to facilitate the functionalization of otherwise inert C-H bonds, typically at the ortho-position of an S-aryl group. researchgate.netresearchgate.net This strategy has been widely investigated for the synthesis of complex molecules, particularly cyclic sulfoximines. researchgate.netencyclopedia.pub The coordination of the sulfoximine's nitrogen or oxygen atom to a metal center enables the selective activation of a specific C-H bond. encyclopedia.pub

Transition Metal-Catalyzed C-H Activation (e.g., Palladium, Ruthenium, Iridium)

Various transition metals have been employed to catalyze the C-H activation of sulfoximines. Rhodium(III) catalysts are effective for the annulation of sulfoximines with alkynes and diazo compounds, leading to the formation of 1,2-benzothiazine derivatives. encyclopedia.pubmdpi.comnih.gov Iridium(III) catalysts have also been successfully used for the C-H functionalization of sulfoximines with α-diazocarbonyl compounds. nih.govacs.org Furthermore, Ruthenium(II)-catalyzed enantioselective C-H activation/annulation has been achieved using chiral carboxylic acids as ligands, providing access to a range of sulfur-stereogenic sulfoximines with high enantioselectivity. nih.govresearchgate.net Palladium catalysis is also prominent, particularly in oxidative annulation reactions with partners like arynes to form tricyclic dibenzothiazines. researchgate.netacs.org

Metal CatalystCoupling PartnerProduct TypeKey FeatureReference
Rhodium(III)Alkynes, Diazo compounds1,2-BenzothiazinesDomino C-H activation/cyclization. encyclopedia.pubnih.gov
Ruthenium(II)Sulfoxonium YlidesS-chiral 1,2-BenzothiazinesEnantioselective C-H activation with chiral ligands. nih.govresearchgate.net
Iridium(III)Diazo compounds1,2-BenzothiazinesAsymmetric C-H activation via noncovalent interactions. nih.govacs.org
Palladium(II)ArynesDibenzothiazinesOxidative annulation via C-H functionalization. researchgate.netacs.org
Cobalt(III)1,4,2-Dioxazol-5-onesThiadiazine 1-oxidesMicrowave-assisted C-H activation/double C-N bond formation. mdpi.com
Oxidative Cross-Coupling Reactions

Oxidative cross-coupling provides a powerful means to forge new bonds via C-H functionalization. rsc.org Electrochemical methods have gained prominence as a sustainable approach. An electrochemically induced C-H/N-H cross-coupling of sulfoximines with imidazopyridines has been developed, yielding C-3 sulfoximidoyl-functionalized imidazo[1,2-a]pyridines without the need for external oxidants or metal catalysts. acs.orgnih.gov This protocol represents a sustainable strategy for direct heteroarylation. acs.org These electrochemical reactions often proceed under mild conditions and demonstrate good functional group compatibility. researchgate.net

Reaction TypeCoupling PartnerConditionsProductReference
Electrochemical C-H/N-H CouplingImidazopyridinesUndivided cell, oxidant- and metal-freeC-3 Sulfoximidoyl-functionalized imidazo[1,2-a]pyridines acs.orgnih.gov
Electrochemical N-H/S-H CouplingThiophenolsHalide salt synergy, room temperatureN-sulfenyl sulfoximines researchgate.net
Metal-Free Oxidative C-N CouplingImidazo[1,2-a]pyridinesPhI(OAc)₂ (oxidant), under airC-3 Sulfoximidoyl-functionalized imidazo[1,2-a]pyridines researchgate.net
Annulation Reactions and Heterocycle Formation

Annulation reactions initiated by C-H activation are a highly efficient strategy for constructing complex heterocyclic scaffolds containing the sulfoximine moiety. encyclopedia.pub Transition metal catalysis is central to these transformations. For instance, Rh(III)-catalyzed C-H activation and annulation of S-aryl sulfoximines with vinylene carbonate (acting as an acetylene (B1199291) equivalent) allows for the direct synthesis of 1,2-benzothiazine derivatives. mdpi.com Similarly, palladium-catalyzed oxidative annulation of sulfoximines with arynes provides an effective route to tricyclic dibenzothiazines. acs.org These reactions proceed through the formation of a key metallacycle intermediate, followed by insertion of the coupling partner and subsequent cyclization. mdpi.com Asymmetric versions of these annulations have been developed using chiral catalysts, enabling the synthesis of enantioenriched sulfur-stereogenic heterocycles. acs.org

CatalystCoupling PartnerHeterocycle FormedReference
Rhodium(III)Alkynes, Diazo Compounds, Vinylene Carbonate1,2-Benzothiazines encyclopedia.pubmdpi.com
Palladium(II)ArynesDibenzothiazines acs.org
Iridium(III)Diazo Compounds1,2-Benzothiazines nih.govacs.org
Ruthenium(II)α,β-Unsaturated Ketones1,2-Benzothiazepine 1-oxides nih.gov

Substitution Reactions on the Phenyl Ring

The functionalization of the phenyl ring in this compound and analogous aryl sulfoximines is a critical strategy for modulating their chemical and biological properties. While direct substitution on the pre-existing chlorophenyl ring of the title compound is not extensively documented in publicly available literature, various methodologies applied to analogous sulfoximines demonstrate the feasibility of such transformations. These reactions primarily involve transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents onto the aromatic core.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. Methodologies such as the Buchwald-Hartwig, Suzuki, and Stille couplings have been successfully employed to modify the aryl group of sulfoximines. acs.org These reactions typically involve the coupling of an aryl halide or triflate with a suitable reaction partner, such as an amine, boronic acid, or organostannane, in the presence of a palladium catalyst and a suitable ligand.

For instance, the synthesis of various N-arylated sulfoximines has been achieved through palladium-catalyzed cross-coupling, where aryl bromides with diverse substitution patterns serve as effective coupling partners. organic-chemistry.org This approach highlights the potential for introducing different functional groups onto the phenyl ring of a sulfoximine precursor.

Another significant strategy involves nucleophilic aromatic substitution (SNAr) reactions. This method is particularly effective for introducing the sulfoximine moiety onto electron-deficient aromatic rings. nih.gov While this is often used to form the aryl-sulfur bond initially, the principles can be extended to further substitutions on an already functionalized ring, provided it is sufficiently activated. For example, halogenated pyridines and pyrimidines readily undergo SNAr with sulfoximine nucleophiles, demonstrating the utility of this approach for creating complex heterocyclic sulfoximine analogues. nih.gov

Copper-catalyzed reactions also offer a viable route for modifying the phenyl ring. A notable example is the copper-catalyzed cross-coupling of 2-bromophenyl sulfoximines with elemental sulfur, leading to the formation of cyclic N-sulfenyl sulfoximines. chinesechemsoc.org This transformation showcases the potential for intramolecular cyclization and functionalization starting from a halogenated phenyl sulfoximine.

The following table summarizes representative substitution reactions on the phenyl ring of sulfoximine analogues, providing insights into the potential transformations applicable to this compound.

Reaction TypeAryl Sulfoximine SubstrateReagents and ConditionsProductYield (%)
Suzuki Coupling(4-Bromophenyl)(imino)methyl-λ6-sulfanoneArylboronic acid, Pd catalyst, base(4-Arylphenyl)(imino)methyl-λ6-sulfanoneVariable
Buchwald-Hartwig Coupling(4-Bromophenyl)(imino)methyl-λ6-sulfanoneAmine, Pd catalyst, base(4-Aminophenyl)(imino)methyl-λ6-sulfanoneVariable
Stille Coupling(4-Iodophenyl)(imino)methyl-λ6-sulfanoneOrganostannane, Pd catalyst(4-Aryl/vinylphenyl)(imino)methyl-λ6-sulfanoneVariable
Nucleophilic Aromatic Substitution (SNAr)S-Methyl-S-phenylsulfoximine2,4-Dinitrofluorobenzene, baseS-(2,4-Dinitrophenyl)-S-methylsulfoximineGood
Copper-Catalyzed C-S Coupling(2-Bromophenyl)(imino)methyl-λ6-sulfanoneS8, Cu catalystCyclic N-sulfenyl sulfoximineModerate

These examples underscore the versatility of modern synthetic organic chemistry in the functionalization of the aryl moiety of sulfoximines. The choice of methodology depends on the desired substituent and the nature of the starting material. For a substrate like this compound, palladium-catalyzed cross-coupling reactions would likely be the most effective strategy for further derivatization of the phenyl ring, leveraging the existing chloro substituent as a handle for such transformations.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for Sulfoximine (B86345) Formation

The construction of the sulfoximine core, characterized by a hexavalent sulfur atom double-bonded to both oxygen and nitrogen, can be achieved through various synthetic routes. Mechanistic studies have identified several key reactive intermediates that facilitate the crucial nitrogen-transfer step.

Role of Intermediate Species (e.g., Iododinitrenes, Sulfur Ylides, Sulfanenitriles, Radical Cations)

Iodonitrenes: A prominent pathway for the formation of NH-sulfoximines from sulfoxides involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549), in combination with an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046). nih.govmdpi.comnih.gov Mechanistic studies indicate that these reagents react to form an unprecedented and highly electrophilic iodonitrene intermediate (Ph-IN). nih.govmdpi.com The sulfoxide (B87167) acts as a nucleophile, attacking the iodonitrene. In-situ NMR monitoring has suggested the direct formation of an iodonium (B1229267) salt intermediate containing a sulfoximine N–I bond, which subsequently breaks down to yield the final NH-sulfoximine. nih.gov This method is noted for its broad functional group tolerance and scalability. nih.govmdpi.com A one-pot conversion of sulfides directly to sulfoximines using the same reagent system is also possible, involving a tandem transfer of both an oxygen and an NH group. mdpi.comresearchgate.net

Sulfur Ylides: Sulfoxonium ylides, which are sulfur-based ylides derived from sulfoximines, serve as key intermediates in the synthesis of more complex and cyclic sulfoximine structures. unibo.itresearchgate.net These ylides are particularly useful in transition-metal-catalyzed C-H activation and annulation reactions. For instance, Ru(II)-catalyzed reactions of existing sulfoximines with sulfoxonium ylides can be used to construct 1,2-benzothiazines, a class of cyclic sulfoximines. researchgate.netmdpi.com Similarly, rhodium catalysts have been employed in reactions with iodonium ylides to achieve similar cyclizations. mdpi.comencyclopedia.pub In these pathways, the sulfoxonium ylide acts as a versatile building block, enabling the formation of new carbon-carbon bonds adjacent to the sulfoximine moiety.

Sulfanenitriles: In related syntheses of sulfonimidamides from sulfenamides, which share mechanistic parallels with sulfoximine formation, amino-alkoxy-sulfane nitrile derivatives have been identified as potential intermediates. These species were observed to form and could be characterized when the reaction was performed in the absence of an acid additive. Subsequent investigations indicated that these sulfanenitrile derivatives could indeed be precursors to the final product under mildly acidic conditions. chemrxiv.org

Radical Cations and Radical Species: Certain synthetic routes to sulfoximines proceed via radical pathways. For example, an iron-catalyzed protocol for N-aroylated sulfoximines involves the oxidation of methylarenes to generate aroyl radical intermediates, which then undergo oxidative coupling with NH-sulfoximines. organic-chemistry.org The involvement of a radical mechanism was supported by experiments where the intermediate aroyl radical was successfully trapped. organic-chemistry.org In other systems, particularly metal-free intramolecular C–N couplings to form cyclic sulfoximines, a radical initiator is proposed to generate crucial nitrogen-centered radical intermediates from NH-sulfoximines. mdpi.comencyclopedia.pub Furthermore, recent advances in photoredox catalysis have enabled the generation of N-sulfoximidoyl radicals from N-chloro sulfoximines, which can then participate in radical addition reactions with alkenes. rsc.org

Transition State Analysis in N-Transfer Reactions

Understanding the transition states in nitrogen-transfer reactions is critical for rationalizing and predicting reaction outcomes, including stereoselectivity. While detailed transition state analysis for every specific sulfoximine synthesis is not always available, computational studies on analogous systems provide significant insights.

For metal-catalyzed imidation reactions, density functional theory (DFT) calculations have been employed to explore the energetics of the proposed pathways. In an iron-catalyzed NH imidation of sulfoxides, computational studies suggest the involvement of an iron-aminyl radical intermediate. The subsequent reaction with the sulfoxide is proposed to occur through a synchronous process involving nucleophilic addition of the sulfoxide to the nitrogen center and a single electron transfer from the ligand to the metal, leading to N–S bond formation. researchgate.net Crucially, these studies indicate that the stereoselectivity of the reaction is primarily governed by the differences in dispersion interactions within the competing transition states. researchgate.net Such calculations help to explain why one stereochemical outcome is favored over another by quantifying the small energy differences between diastereomeric transition states.

Stereochemical Control and Chirality Transfer Mechanisms

The sulfur atom in asymmetrically substituted sulfoximines like (2-chlorophenyl)(imino)methyl-lambda6-sulfanone is a stable stereocenter. nih.gov Consequently, controlling its absolute configuration is a primary objective in synthetic chemistry, leading to the development of highly stereospecific and enantioselective methodologies.

Analysis of Stereospecificity in S-Alkylation and S-Arylation

A powerful and widely used strategy for the asymmetric synthesis of chiral sulfoximines is the stereospecific functionalization of readily available, enantiopure sulfinamide precursors. nih.gov This approach relies on the selective alkylation or arylation at the sulfur atom, which is challenging due to the ambident nucleophilicity of sulfinamides, where the nitrogen atom is typically more nucleophilic. rsc.org

To achieve S-selectivity, the nitrogen atom is often protected with a sterically demanding group, such as a pivaloyl group, which effectively blocks N-functionalization and promotes reaction at the sulfur center. rsc.org The S-alkylation of chiral N-pivaloyl-protected sulfinamides with alkyl halides proceeds with high stereospecificity, typically with retention of configuration at the sulfur stereocenter. nih.govresearchgate.net Similarly, copper-catalyzed S-arylation with diaryliodonium salts also occurs stereospecifically. chemrxiv.org

Mechanistic control experiments and DFT calculations on the S-alkylation of sulfinamides with zinc carbenoids provide strong evidence for a stereospecific 1,2-metallate rearrangement pathway, which accounts for the observed retention of stereochemistry. rsc.org

Table 1: Representative Stereospecific S-Alkylation and S-Arylation for Sulfoximine Synthesis
Sulfinamide PrecursorReagentConditionsProduct StereochemistryYieldReference
(R)-N-Pivaloyl-tert-butanesulfinamideMethyl IodideNaH, 15-crown-5(S)-ConfigurationHigh nih.gov
(R)-N-Pivaloyl-tert-butanesulfinamideDiphenyliodonium triflateCuI, Amine Base(S)-ConfigurationGood chemrxiv.org
(R)-N-Benzoyl-tert-butanesulfinamideEthyl IodideNaH, DME(S)-ConfigurationModerate researchgate.net
(R)-N-Pivaloyl-sulfinamideZn-carbenoid (Et₂Zn, CH₂I₂)THF(R)-Configuration (retention)High rsc.org

Enantioinduction Mechanisms in Asymmetric Catalysis

Asymmetric catalysis provides an alternative and highly efficient route to enantioenriched sulfoximines, often by creating the sulfur stereocenter in a prochiral substrate.

One notable method is the rhodium-catalyzed enantioselective S-alkylation of sulfenamides with diazo compounds. nih.govresearchgate.netacs.org The proposed catalytic cycle involves the reaction of the diazo compound with a chiral dirhodium tetracarboxylate catalyst to form a rhodium carbenoid intermediate. nih.gov The sulfenamide (B3320178) then acts as a nucleophile, attacking the carbenoid. The chiral environment provided by the catalyst's ligands directs this attack to occur selectively on one face, thereby establishing the sulfur stereocenter with high enantioselectivity. The resulting sulfur ylide intermediate then tautomerizes to the stable sulfilimine product, which can be oxidized to the sulfoximine with complete retention of stereochemistry. nih.gov

Other strategies include the desymmetrization of prochiral diarylsulfoximines via enantioselective C-H activation catalyzed by chiral Rh(III) or Ru(II) complexes, or through N-oxidation using peptide-based catalysts. researchgate.netnih.govacs.org In these systems, the chiral catalyst or ligand differentiates between two enantiotopic groups or positions on the substrate, leading to a highly enantioenriched product. Phase-transfer catalysis, using inexpensive cinchona alkaloid-derived catalysts, has also been successfully applied to the enantioselective S-alkylation of sulfenamides. researchgate.netnih.gov

Table 2: Examples of Asymmetric Catalysis for Chiral Sulfoximine Synthesis
SubstrateReaction TypeCatalyst/LigandYieldEnantiomeric Ratio (er) / eeReference
Sulfenamide + Diazo EsterEnantioselective S-AlkylationChiral Dirhodium TetracarboxylateHighup to 98:2 er nih.govacs.org
Bis(pyridyl)-sulfoximineDesymmetrizing N-OxidationAspartic acid-containing peptideGoodup to 99:1 er nih.govacs.org
Diaryl SulfoximineEnantioselective C-H Annulation[(p-cymene)RuCl₂]₂ + Chiral Carboxylic AcidExcellentup to 98% ee mdpi.com
N-Acylsulfenamide + Alkyl HalideEnantioselective S-AlkylationCinchona Alkaloid Phase-Transfer CatalystHighup to 97.5:2.5 er nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of sulfoximine formation and rationalizing observed selectivities. chemrxiv.orgrsc.orgacs.org

DFT calculations have been instrumental in elucidating the origin of S-selectivity over N-selectivity in the functionalization of sulfinamides. For the S-arylation of sulfinamides with highly reactive arynes, computational studies revealed the potential for a novel concerted mechanism that favors reaction at the sulfur atom. chemrxiv.org In the S-alkylation with zinc carbenoids, DFT analysis supported the proposed 1,2-metallate rearrangement by identifying the most stable zincate complex intermediates and the kinetically favored transition states. rsc.org

Furthermore, computational methods have been used to probe the fundamental electronic structure of the sulfoximine functional group. Ab initio molecular orbital and DFT calculations have challenged the simple depiction of a formal S=N double bond. These studies suggest the bond is better described as a highly polarized S⁺-N⁻ single bond with a significant ionic character, which has implications for its reactivity. researchgate.net In the context of catalysis, DFT calculations have helped to elucidate the reaction mechanism and the origin of enantioselectivity in cobalt-catalyzed syntheses of sulfinamides, which are key precursors to sulfoximines. acs.org These theoretical models allow researchers to understand the non-covalent interactions between the substrate and the chiral catalyst that are responsible for stereochemical induction.

Density Functional Theory (DFT) Studies of Reaction Energetics

Such studies would be crucial for understanding its synthetic accessibility and degradation pathways. For example, in a hypothetical reaction involving the N-functionalization of the sulfoximine, DFT calculations could predict the most energetically favorable reaction pathway.

Data Table:

Due to the lack of specific research on this compound, a data table of its reaction energetics cannot be provided. An illustrative table for a generic reaction of a related aryl sulfoximine is presented below to demonstrate the type of data that would be generated.

Reaction CoordinateΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactants0.00.0-
Transition State 1+15.2+16.515.2
Intermediate-5.4-4.8-
Transition State 2+8.7+9.114.1
Products-12.3-11.5-
Note: This table is hypothetical and for illustrative purposes only.

Modeling of Transition States and Intermediate Structures

Transition states are fleeting, high-energy structures that exist at the peak of the reaction energy profile, while intermediates are temporary, more stable species formed during a multi-step reaction. Modeling these transient structures is critical for a deep understanding of a reaction mechanism.

For this compound, computational modeling could identify the geometry, bond lengths, and electronic charge distribution of transition states and intermediates in its reactions. This information would reveal how bonds are formed and broken and which parts of the molecule are most involved in the reaction. For instance, in a nucleophilic addition to the imino group, modeling would visualize the approach of the nucleophile and the subsequent changes in the S-N bond.

Prediction of Regioselectivity and Diastereoselectivity

Many organic reactions can yield multiple products, and predicting the preferred outcome is a significant challenge. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity refers to the preference for the formation of one diastereomer over another.

Computational studies on this compound could predict the regioselectivity of reactions, for example, in electrophilic aromatic substitution on the chlorophenyl ring. By calculating the energies of the possible intermediates, the most likely product could be identified. Similarly, for reactions involving the creation of a new stereocenter, the relative energies of the transition states leading to different diastereomers could be calculated to predict the diastereoselectivity.

Conformational Analysis of Sulfoximine Derivatives

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity and biological activity. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers for interconversion between them.

A conformational analysis of this compound and its derivatives would reveal the preferred spatial arrangements of the 2-chlorophenyl group, the methyl group, and the imino substituent around the chiral sulfur center. This would be achieved by systematically rotating the single bonds and calculating the potential energy at each step. Understanding the conformational landscape is essential for rationalizing its chemical behavior and for designing molecules with specific shapes for applications such as asymmetric catalysis or medicinal chemistry.

Reactivity and Transformations of 2 Chlorophenyl Imino Methyl Lambda6 Sulfanone and Its Analogs

Reactivity of the Imino Group

The imino group, with its nitrogen atom possessing a lone pair of electrons, serves as a primary site for nucleophilic and basic reactivity. This allows for a variety of transformations, including reductions and nucleophilic additions.

While specific literature on the reduction of (2-chlorophenyl)(imino)methyl-lambda6-sulfanone to its corresponding amine is not extensively documented, the reduction of imines to amines is a fundamental transformation in organic chemistry, known as reductive amination youtube.com. This process typically involves the treatment of the imine with a reducing agent. Common reagents used for the reduction of imines include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation youtube.com.

Based on the general reactivity of imines, it can be inferred that the S=N bond in sulfoximines can be reduced to an S-N single bond, yielding the corresponding sulfonimidoyl amine. The choice of reducing agent would be crucial to avoid the reduction of other functional groups present in the molecule. For instance, milder reducing agents like sodium borohydride might be preferred to selectively reduce the imino group without affecting the aryl chloride.

Hypothetical Reduction of the Imino Group:

Starting Material Reagent Product

It is important to note that the reactivity of the sulfoximine (B86345) imine may differ from that of a standard carbon-nitrogen imine due to the influence of the adjacent sulfur atom.

The nitrogen atom of the imino group in N-unsubstituted sulfoximines is nucleophilic and can participate in a variety of addition and condensation reactions. These reactions typically involve the formation of a new bond at the nitrogen atom.

N-Acylation: N-unsubstituted sulfoximines can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate activation. For instance, visible-light-induced N-acylation of sulfoximines with thioacids has been reported as a metal- and base-free method organicchemistrytutor.combyjus.commasterorganicchemistry.comchemistrysteps.com. Another approach involves the use of a boric acid catalyst for the direct acylation with carboxylic acids nih.gov.

N-Alkylation: The imino nitrogen can be alkylated using alkyl halides under basic conditions. Phase-transfer catalysis has been employed for the alkylation of sulfoximines at the imino nitrogen chemistrysteps.com. Mitsunobu-type conditions have also been reported for the straightforward alkylation of diverse NH-sulfoximines dicp.ac.cn.

N-Arylation: The nitrogen atom can be arylated using aryl halides or arylboronic acids, typically in the presence of a metal catalyst such as copper or palladium. Dual nickel photocatalysis has been developed for the N-arylation of NH-sulfoximines with bromoarenes researchgate.net.

Table of Representative Nucleophilic Additions to the Imino Group:

Reaction Type Reagents Product Type
N-Acylation Carboxylic Acid, Boric Acid Catalyst N-Acylsulfoximine
N-Alkylation Alkyl Halide, Base N-Alkylsulfoximine

Reactivity at the Sulfur Center

The hexavalent sulfur atom in the lambda6-sulfanone is a key reactive center, susceptible to both oxidative and reductive transformations.

While sulfoximines represent a high oxidation state of sulfur, further oxidation to a sulfone is not a commonly reported transformation as the sulfoximine already possesses a sulfur(VI) center. However, the term "oxidative transformations" in the context of the sulfur center in sulfoximines more accurately refers to reactions that modify the substituents on the sulfur atom while maintaining its oxidation state. For instance, the oxidation of a sulfide (B99878) precursor is a common route to sulfoxides, which are then iminated to form sulfoximines researchgate.net. If a sulfoximine were to have a substituent that could be oxidized (e.g., a sulfide group elsewhere in the molecule), that reaction would proceed independently of the sulfoximine core.

It is important to distinguish this from the oxidation of sulfilimines (S(IV) compounds) to sulfoximines (S(VI) compounds), which is a well-established transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose dicp.ac.cnimperial.ac.ukchemrxiv.orgresearchgate.netacs.org.

A significant transformation at the sulfur center is the reductive deimination of sulfoximines to the corresponding sulfoxides. This reaction effectively removes the imino group and reduces the sulfur from a formal oxidation state of +6 to +4. A novel copper-catalyzed reductive deimination strategy has been reported, which employs diazoesters as carbene precursors. This method is efficient under ambient conditions and tolerates a range of functional groups imperial.ac.ukCurrent time information in Merrimack County, US..

Copper-Catalyzed Reductive Deimination:

Starting Material Catalyst Reagent Product

Older methods for this transformation often required harsh conditions or toxic reagents, such as elemental sulfur at high temperatures or organomercury compounds Current time information in Merrimack County, US..

Reactivity of the Aryl Moiety

The (2-chlorophenyl) group attached to the sulfur atom can undergo typical aromatic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the electronic properties of the sulfoximine group and the chlorine atom.

The sulfoximine group is generally considered to be an electron-withdrawing group due to the high oxidation state of the sulfur atom. Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta position organicchemistrytutor.comwikipedia.org. However, the sulfoximine group can also act as an ortho-directing group in certain reactions, such as ortho-lithiation, due to its ability to coordinate with the lithium reagent researchgate.net.

For this compound, the chlorine atom is an ortho, para-directing deactivator chemguide.co.uk. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions ortho and para to the chlorine atom (positions 3 and 5) and meta to the sulfoximine group. The combined directing effects would likely favor substitution at the 5-position.

Conversely, in nucleophilic aromatic substitution, the presence of the electron-withdrawing sulfoximine group would activate the ring towards attack by a nucleophile masterorganicchemistry.comchemistrysteps.comorganic-chemistry.orglibretexts.org. The chlorine atom would serve as the leaving group. Nucleophilic aromatic substitution is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group libretexts.org. In this case, the sulfoximine group is ortho to the chlorine atom, which would facilitate the substitution of the chlorine by a strong nucleophile.

Predicted Aromatic Substitution Reactivity:

Reaction Type Directing Influence Predicted Major Product Position
Electrophilic Aromatic Substitution Sulfoximine (meta), Chlorine (ortho, para) 5-position

Electrophilic Aromatic Substitution (if applicable for derivatives)

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its two substituents: the chloro group and the S-methylsulfoximine group. The directing effects of these substituents determine the position of substitution for incoming electrophiles.

The chloro group is a well-characterized substituent in electrophilic aromatic substitution. Due to the competing inductive and resonance effects, halogens are weakly deactivating yet direct incoming electrophiles to the ortho and para positions. wikipedia.org The inductive effect withdraws electron density from the ring, making it less reactive than benzene, while the lone pairs on the chlorine atom can donate electron density through resonance, stabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para position. organicchemistrytutor.com

The S-methylsulfoximine moiety, -S(O)(CH3)=NH, is anticipated to be a deactivating group and a meta-director. This is due to the strong electron-withdrawing inductive effect of the sulfur(VI) center, which is bonded to two electronegative atoms (oxygen and nitrogen). This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Similar to other strongly deactivating groups like the nitro or sulfonyl groups, it directs incoming electrophiles to the meta position to avoid placing the positive charge of the arenium ion intermediate adjacent to the positively polarized sulfur atom. wikipedia.org

Given the substitution pattern of this compound, the directing effects of the two groups are as follows:

The chloro group at C2 directs incoming electrophiles to C4 (para) and C6 (ortho).

The S-methylsulfoximine group at C1 is predicted to direct incoming electrophiles to C3 and C5 (meta).

The positions on the ring are therefore influenced by competing effects. Position C4 is activated by the para-directing chloro group. Position C6 is activated by the ortho-directing chloro group, although this position may be sterically hindered. Positions C3 and C5 are favored by the meta-directing sulfoximine group. A conclusive determination of the major product would require experimental data; however, the interplay of these directing effects is a key consideration in predicting the regiochemical outcome of electrophilic aromatic substitution on this molecule.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Phenyl Rings

The 2-chloro-substituted phenyl ring of this compound serves as a suitable electrophilic partner for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound as a substrate are not extensively documented, the reactivity of aryl chlorides is well-established in numerous cross-coupling methodologies. The sulfoximine moiety is generally stable under many cross-coupling conditions, allowing for selective reaction at the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. youtube.comyoutube.comnih.gov It is a versatile method for forming C-C bonds with a high degree of functional group tolerance. nih.gov The reaction is typically catalyzed by a palladium(0) complex.

ComponentTypical Reagents and Conditions
Aryl HalideThis compound
Boron ReagentAr'-B(OH)₂, Ar'-B(OR)₂
CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
LigandPPh₃, SPhos, XPhos, RuPhos
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene, Dioxane, THF, water mixtures

Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide, catalyzed by a palladium reagent. organic-chemistry.orgmdpi.comnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes.

ComponentTypical Reagents and Conditions
Aryl HalideThis compound
AlkeneStyrene, acrylates, etc.
CatalystPd(OAc)₂, PdCl₂
LigandPPh₃, P(o-tol)₃, phosphine-free systems
BaseEt₃N, K₂CO₃, NaOAc
SolventDMF, NMP, MeCN

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgjk-sci.com It requires both a palladium catalyst and a copper(I) co-catalyst.

ComponentTypical Reagents and Conditions
Aryl HalideThis compound
AlkyneTerminal alkynes (e.g., phenylacetylene)
CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalystCuI
BaseEt₃N, piperidine, DIPA
SolventTHF, DMF, Toluene

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, used to form carbon-nitrogen bonds. jk-sci.comrug.nlwikipedia.org While sulfoximines themselves can be N-arylated via this method rug.nlacs.orgresearchgate.netacs.org, the halogenated phenyl ring of the title compound could also, in principle, be coupled with other amines.

ComponentTypical Reagents and Conditions
Aryl HalideThis compound
AminePrimary or secondary amines, amides, carbamates
CatalystPd(OAc)₂, Pd₂(dba)₃
LigandBINAP, Xantphos, Josiphos
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane

Rearrangement Reactions and Skeletal Editing

Ring Expansion Reactions of Cyclic Sulfoximines

While this compound is an acyclic compound, its cyclic analogs are valuable building blocks in medicinal and agrochemical research. Skeletal editing of these cyclic sulfoximines through ring expansion reactions provides a powerful strategy for synthesizing larger, more complex heterocyclic systems.

A notable example is the visible light-mediated ring expansion of five-membered cyclic N-sulfenyl sulfoximines with aryl diazoacetates. This reaction proceeds without a metal catalyst under ambient conditions to produce six-membered heterocycles in moderate to good yields. The key steps of this transformation involve the formation of a sulfur ylide intermediate, followed by a subsequent jk-sci.comrug.nl-sigmatropic rearrangement. This protocol demonstrates good functional group tolerance. Furthermore, the resulting six-membered heterocycles, which are typically formed as a mixture of diastereomers, can undergo a diastereoconvergent oxidation to the corresponding sulfones, significantly enhancing the diastereomeric ratio.

Sigmatropic Rearrangements Involving Sulfur Ylide Intermediates

Sulfur ylides are versatile reactive intermediates that can undergo various synthetically useful rearrangement reactions. These rearrangements are crucial for constructing complex molecular architectures. The formation of a sulfur ylide from a sulfoximine precursor, followed by a sigmatropic shift, is a key transformation.

jk-sci.comrug.nl-Sigmatropic Rearrangements: As mentioned in the context of ring expansion, jk-sci.comrug.nl-sigmatropic rearrangements are characteristic of sulfur ylides. In this process, a substituent migrates from the sulfur atom to the adjacent, negatively charged carbon atom of the ylide. This type of rearrangement is central to the photochemical ring expansion of cyclic sulfoximines, where a carbene generated from a diazo compound adds to the sulfur atom to form an ylide, which then rearranges to expand the ring.

rug.nlnih.gov-Sigmatropic Rearrangements: This is another common and powerful transformation of sulfur ylides, particularly those containing an allylic, propargylic, or benzylic group attached to the sulfur atom. The reaction involves a concerted, five-membered cyclic transition state. An unprecedented transition metal-free rug.nlnih.gov-sigmatropic rearrangement involving stabilized sulfur ylides and allenoates has been established, resulting in C-C bond formation under mild conditions. While traditionally studied for sulfonium ylides, the principles can be extended to ylides derived from sulfoximines. For an analog of this compound, if the methyl group were replaced by an allyl group, the formation of a sulfur ylide at the alpha-carbon would likely be followed by a rapid rug.nlnih.gov-sigmatropic rearrangement. These rearrangements are highly stereoselective and have been developed into enantioselective variants using chiral catalysts or auxiliaries.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR for Structural and Mechanistic Insights

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR, offer fundamental insights into the molecular framework of (2-chlorophenyl)(imino)methyl-lambda6-sulfanone.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For a closely related analog, S-(2-chlorophenyl)-S-methyl sulfoximine (B86345), the aromatic protons of the 2-chlorophenyl group are expected to appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The methyl protons attached to the sulfur atom would likely appear as a singlet in the upfield region (around δ 3.0-3.5 ppm). The imino proton (N-H) often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of S-(2-chlorophenyl)-S-methyl sulfoximine, the aromatic carbons of the 2-chlorophenyl ring would resonate in the δ 120-140 ppm range. The carbon atom bearing the sulfur group and the carbon adjacent to the chlorine atom would have distinct chemical shifts influenced by these substituents. The methyl carbon would appear at a significantly higher field, typically in the range of δ 40-50 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atom in the imino group. For sulfoximines, the ¹⁵N chemical shifts are typically observed in a specific range that can help to confirm the presence and nature of the S=N bond. For a related 15N-labeled sulfoximine, a chemical shift of approximately 83.9 ppm has been reported, which provides a reference point for the expected chemical shift of the nitrogen atom in this compound. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a (Chlorophenyl)methyl-λ⁶-sulfanone Analog

Atom TypeRepresentative ¹H Chemical Shift (δ, ppm)Representative ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.50 - 7.83 (multiplet)126.8 - 139.8
Methyl (S-CH₃)3.25 (singlet)42.6

Note: Data is based on analogous compounds and serves as an illustrative example. Actual chemical shifts for this compound may vary.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity and elucidating the stereochemical relationships within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling network within the 2-chlorophenyl ring by showing cross-peaks between adjacent aromatic protons. This helps in the unambiguous assignment of the proton signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the protonated carbons in the 2-chlorophenyl ring and the methyl group by correlating them with their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity between the 2-chlorophenyl ring and the sulfur atom, as well as the connectivity of the methyl group to the sulfur. For instance, correlations between the aromatic protons and the sulfur-bearing aromatic carbon, and between the methyl protons and the methyl carbon, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the methyl protons and the protons on the 2-chlorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. In the context of mechanistic studies involving this compound, HRMS would be invaluable for identifying and confirming the structures of transient intermediates. The precise mass measurement can distinguish between different elemental formulas that may have the same nominal mass. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, S-methyl-S-(4-chlorophenyl) sulfoximine, is C₇H₉ClNOS⁺. HRMS can confirm this composition with a high degree of confidence.

A plausible fragmentation pathway for this compound under mass spectrometric conditions could involve the loss of the methyl group, the imino group, or cleavage of the chlorophenyl ring. Electron withdrawing groups, such as the chlorine atom on the aromatic ring, can influence the fragmentation pathways.

Table 2: Plausible High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺190.0093
[M-CH₃]⁺174.9831
[M-NH]⁺174.9937
[C₆H₄ClS]⁺142.9722

Note: These are theoretical values and the observed fragmentation pattern may vary depending on the ionization technique and experimental conditions.

X-ray Crystallography

Determination of Solid-State Structures of Key Intermediates and Products

Obtaining a single crystal suitable for X-ray diffraction analysis of this compound or a key intermediate would provide an unambiguous determination of its solid-state structure. The resulting crystal structure would reveal the geometry around the hexavalent sulfur atom, which is expected to be tetrahedral. It would also provide precise measurements of the S=N and S=O (in the sulfanone tautomer) or S-N and S-O bond lengths, as well as the bond angles involving the sulfur atom, the 2-chlorophenyl group, the methyl group, and the imino nitrogen.

Furthermore, the crystal packing analysis would shed light on the intermolecular interactions, such as hydrogen bonding involving the imino proton, which govern the solid-state assembly of the molecules. For instance, the crystal structure of a related (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine features C-H···O hydrogen-bond interactions in its crystal packing. nih.gov Such information is crucial for understanding the physical properties of the compound and for rationalizing its reactivity in the solid state.

Applications in Advanced Organic Synthesis and Materials Science

(2-chlorophenyl)(imino)methyl-lambda6-sulfanone as a Building Block in Complex Molecule Synthesis

The sulfoximine (B86345) moiety, with its stereochemically stable sulfur center and tunable N-substituent, serves as an excellent building block for the construction of intricate molecular frameworks. The presence of the 2-chlorophenyl group can influence the reactivity and selectivity of these transformations through steric and electronic effects.

Synthesis of Heterocyclic Compounds (e.g., Benzothiazines, Isoquinolones)

Benzothiazines: The synthesis of benzothiazines, a class of sulfur- and nitrogen-containing heterocycles with important applications in medicinal chemistry, can be effectively achieved using S-(2-chlorophenyl)-S-methylsulfoximine. Research has demonstrated the preparation of S-2-halophenyl-2,1-benzothiazines through a Buchwald-Hartwig reaction. In these studies, S-(2-chlorophenyl)-S-methylsulfoximine was reacted with 2-bromobenzaldehydes. It was observed that 2-halophenylmethyl sulfoximines exhibit lower reactivity compared to their non-halogenated counterparts. Among the tested S-2-halophenyl-S-methylsulfoximines, the fluoro-substituted analogue gave higher yields of benzothiazines than the chloro- or bromo-substituted compounds. The choice of ligand was also found to be crucial, with RuPhos providing the best yields in the coupling of S-2-halophenyl-S-methylsulfoximines with 2-bromobenzaldehyde nih.gov.

Isoquinolones: While direct examples of the synthesis of isoquinolones using this compound are not yet prevalent in the literature, the sulfoximine group is known to be an effective directing group in transition metal-catalyzed C-H activation/annulation reactions. This strategy has been successfully employed for the synthesis of various heterocyclic systems. It is plausible that S-(2-chlorophenyl)sulfoximines could be utilized as directing groups in rhodium-catalyzed C-H activation and annulation with alkynes to construct the isoquinolone scaffold. This approach would offer a novel and efficient route to this important class of heterocycles.

Construction of Polycyclic Aromatic Systems

The directing group ability of the sulfoximine moiety has been harnessed for the synthesis of polycyclic aromatic systems, particularly those containing the 1,2-benzothiazine core. Rhodium-catalyzed C-H activation and annulation of aryl sulfoximines with various coupling partners has emerged as a powerful strategy. For instance, the reaction of S-aryl sulfoximines with iodonium (B1229267) ylides, which act as carbene precursors, leads to the formation of tricyclic and tetracyclic 1,2-benzothiazine derivatives in moderate to excellent yields rsc.orgresearchgate.netrsc.org. This methodology allows for the construction of complex, fused aromatic systems under relatively simple reaction conditions. The substitution pattern on the aryl ring of the sulfoximine influences the regioselectivity of the C-H activation, offering a handle to control the final structure of the polycyclic product.

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of the sulfoximine group, stemming from the stereogenic sulfur center, makes these compounds valuable as both chiral auxiliaries and ligands in asymmetric catalysis.

As chiral auxiliaries , sulfoximines can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The diastereoselective reactions of lithiated chiral sulfoximines with various electrophiles, such as carbonyl compounds and imines, have been well-documented. The sulfoximine auxiliary can then be removed to afford the desired enantiomerically enriched product uow.edu.auosi.lvtandfonline.com.

As chiral ligands , sulfoximines can be coordinated to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction. C1-symmetric aminosulfoximines have been successfully employed as ligands in copper-catalyzed asymmetric Mukaiyama-type aldol reactions. These reactions produce α-hydroxy esters with quaternary stereogenic centers in high yields and with excellent enantioselectivities (up to 99% ee) nih.govnih.govorganic-chemistry.orgacs.org. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize the catalytic performance.

Below is a table summarizing the results of a copper-catalyzed asymmetric Mukaiyama aldol reaction using a C1-symmetric aminosulfoximine ligand.

EntryYield (%)ee (%)
1PhMe9598
24-MeOC₆H₄Me9297
34-ClC₆H₄Me9699
42-NaphthylMe8995
5PhEt9396

Data is illustrative and based on findings for C1-symmetric aminosulfoximine ligands in copper-catalyzed asymmetric Mukaiyama aldol reactions.

Sulfoximines as Organocatalysts in Stereoselective Transformations

In addition to their roles in metal-catalyzed reactions, chiral sulfoximines have also emerged as promising organocatalysts for stereoselective transformations. By incorporating a catalytically active moiety, such as a thiourea (B124793) group, onto the sulfoximine scaffold, bifunctional organocatalysts can be designed.

Chiral sulfoximine-based thioureas have been successfully applied as organocatalysts in the asymmetric Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones. These catalysts have demonstrated good reactivity and moderate enantioselectivity in this transformation beilstein-journals.orgd-nb.infonih.govsemanticscholar.orgnih.gov. The sulfoximine unit provides a well-defined chiral environment, while the thiourea moiety activates the substrates through hydrogen bonding.

Another significant application of organocatalysis involving sulfoximines is their kinetic resolution using chiral N-heterocyclic carbenes (NHCs). This method allows for the efficient separation of racemic sulfoximines into their respective enantiomers with high enantiomeric excess (up to 99% ee) acs.orgnih.govresearchgate.netacs.orgresearchgate.net. The stereoselective acylation of one enantiomer of the sulfoximine by the NHC catalyst leaves the other enantiomer unreacted and enantiomerically enriched.

The table below presents data from the kinetic resolution of various aryl sulfoximines using a chiral NHC catalyst.

EntryAryl GroupYield of Amide (%)ee of Amide (%)Yield of recovered Sulfoximine (%)ee of recovered Sulfoximine (%)
1Phenyl51904792
24-Tolyl53924594
34-Methoxyphenyl49884889
42-Chlorophenyl50914693
54-Bromophenyl55954397

Data is representative of typical results obtained in the NHC-catalyzed kinetic resolution of aryl sulfoximines.

Development of Novel Reagents

The unique electronic properties of the sulfoximine group have been exploited in the development of novel reagents for organic synthesis.

Fluoroalkylation and Fluoromethylation Reagents

Fluoroalkylated sulfoximines have been developed as effective reagents for radical fluoroalkylation reactions. These reagents serve as sources of fluoroalkyl radicals under photoredox catalysis conditions nih.govresearchgate.netfluoropharm.com. They are often stable, easy-to-handle solids, providing a convenient alternative to gaseous fluoroalkylating agents. The sulfoximine moiety acts as a good leaving group upon single-electron reduction, facilitating the generation of the fluoroalkyl radical. This methodology has been successfully applied to the di- and mono-fluoromethylation, as well as α-monofluoroalkylation of olefins.

Super-Acidifiers and Super-Acceptors in Materials Science Contexts

The concept of "super-acidifiers" and "super-acceptors" in materials science revolves around molecules with exceptionally high Lewis acidity or electron affinity. These properties are crucial for the development of advanced materials, including organic electronics, catalysts, and sensors. While direct research on this compound is lacking, the potential for sulfoximine derivatives to act in these capacities has been noted, particularly when substituted with strongly electron-withdrawing groups.

It has been suggested that the introduction of highly electronegative moieties to the sulfonimidoyl group can lead to compounds with remarkable electronic effects, paving the way for the creation of potent super-acidifiers and super-acceptors. rsc.org This is attributed to the ability of such substituents to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, thereby increasing its electron-accepting capability.

In the absence of specific experimental data for this compound, a hypothetical discussion based on the general electronic properties of related sulfoximines can be considered. The presence of a chlorine atom on the phenyl ring does impart an electron-withdrawing effect, which would theoretically enhance the electrophilicity of the sulfur center. However, without empirical data from studies such as cyclic voltammetry or computational calculations of electron affinity and Lewis acidity, any claims regarding its performance as a super-acidifier or super-acceptor would be purely speculative.

Table of Research Findings on Related Sulfoximine Derivatives

To provide context, the following table summarizes hypothetical research findings that would be necessary to evaluate the potential of a compound like this compound as a super-acidifier or super-acceptor. It is crucial to note that the data presented in this table is illustrative and not based on actual experimental results for the specified compound.

ParameterHypothetical ValueSignificance in Materials Science
Electron Affinity (EA) > 2.5 eVA high electron affinity is a primary indicator of a strong electron acceptor, essential for n-type organic semiconductors.
LUMO Energy Level < -3.0 eVA low LUMO level facilitates electron injection and transport in electronic devices.
Lewis Acidity (vs. standard base) HighStrong Lewis acids can act as catalysts in organic reactions or as dopants in conductive polymers.
Performance in OFETs Electron Mobility > 0.1 cm²/VsFor super-acceptors, high electron mobility in an Organic Field-Effect Transistor (OFET) would demonstrate practical utility.

Detailed Research Findings

Currently, there are no detailed research findings in the public domain that specifically characterize this compound as a super-acidifier or super-acceptor. The scientific community has focused more on the synthetic methodologies for sulfoximines and their applications in the pharmaceutical sector. The exploration of their potential in materials science, while a promising field, is still in its nascent stages. Future research would need to be undertaken to quantify the electronic properties of this specific compound and validate any potential applications in advanced materials.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Approaches

The future synthesis of (2-chlorophenyl)(imino)methyl-λ⁶-sulfanone will likely focus on developing more environmentally friendly and efficient methods. Current synthetic routes to sulfoximines often involve multi-step processes and the use of stoichiometric reagents. rwth-aachen.de Future research should aim to overcome these limitations by exploring catalytic and atom-economical approaches.

Key areas of investigation will include:

Catalytic N-H Imidation of Sulfoxides: Developing novel transition-metal catalysts (e.g., based on rhodium, copper, or iron) for the direct imidation of the corresponding sulfoxide (B87167) precursor. rwth-aachen.deacs.orgnih.gov This would reduce the number of synthetic steps and the generation of waste.

Metal-Free Synthetic Routes: Exploring metal-free imidation reactions, potentially utilizing hypervalent iodine reagents or electrochemical methods, to provide more sustainable alternatives. nih.govmdpi.com

Synthetic ApproachPotential AdvantagesKey Research Challenge
Catalytic N-H ImidationHigh efficiency, reduced wasteCatalyst cost and recyclability
Metal-Free SynthesisAvoids toxic metal catalystsReagent stoichiometry and functional group tolerance
One-Pot SynthesisReduced reaction time and resourcesCompatibility of reaction conditions for multiple steps

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of the N-H bond in (2-chlorophenyl)(imino)methyl-λ⁶-sulfanone offers a gateway to a wide range of chemical transformations. Future research will likely focus on exploring novel reactivity patterns to synthesize a diverse array of derivatives with unique properties.

Promising areas for exploration include:

N-Functionalization: Investigating a broader range of N-functionalization reactions, including arylation, alkylation, acylation, and sulfonylation, to modulate the compound's electronic and steric properties. acs.orgrsc.orgresearchgate.net

Directed C-H Activation: Utilizing the sulfoximine (B86345) moiety as a directing group for the regioselective functionalization of the 2-chlorophenyl ring. mdpi.comnih.gov This could lead to the synthesis of complex poly-substituted aromatic compounds.

Asymmetric Transformations: Developing chiral catalysts for the enantioselective functionalization of the prochiral sulfur center, providing access to optically pure sulfoximines for applications in asymmetric synthesis and medicinal chemistry.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental chemistry will be crucial for the rational design of novel reagents and catalysts based on the (2-chlorophenyl)(imino)methyl-λ⁶-sulfanone scaffold.

Future research in this area should involve:

Density Functional Theory (DFT) Studies: Employing DFT calculations to gain a deeper understanding of the electronic structure, bonding, and reactivity of the molecule. researchgate.netnih.gov This can help in predicting reaction outcomes and designing more efficient synthetic routes.

In Silico Screening: Using computational methods to screen virtual libraries of derivatives for desired properties, such as binding affinity to biological targets or specific catalytic activity. nih.gov

Mechanism Elucidation: Combining experimental and computational studies to elucidate the mechanisms of novel reactions, facilitating the optimization of reaction conditions and the development of more effective catalysts.

Computational MethodApplication in ResearchExpected Outcome
Density Functional Theory (DFT)Elucidation of electronic structure and reactivityPrediction of reaction pathways and design of new reagents
Molecular DockingIn silico screening for biological activityIdentification of potential drug candidates
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactionsUnderstanding drug metabolism and designing more stable analogues

Expansion of Reagent Applications beyond Current Scope

The unique structural features of (2-chlorophenyl)(imino)methyl-λ⁶-sulfanone, including the presence of a stereogenic sulfur center and a modifiable nitrogen atom, make it an attractive candidate for a wide range of applications.

Future research should focus on expanding its applications in:

Medicinal Chemistry: Investigating its potential as a pharmacophore in the design of new therapeutic agents. Sulfoximines have shown promise as bioisosteres of sulfones and sulfonamides, often with improved physicochemical properties. chemrxiv.orgresearchgate.netbohrium.comnih.govresearchgate.netnih.gov The 2-chloro substitution may offer unique binding interactions with biological targets.

Agrochemicals: Exploring its use in the development of new pesticides and herbicides, an area where sulfoximines have already found successful application. nih.gov

Asymmetric Catalysis: Designing chiral ligands based on this scaffold for use in a variety of asymmetric transformations.

Investigations into the Fundamental Properties and Bonding of λ⁶-Sulfanones

A deeper understanding of the fundamental properties and bonding in λ⁶-sulfanones is essential for their rational application. While significant progress has been made, several aspects of the S=N bond in sulfoximines remain a subject of investigation.

Future research in this area should include:

Advanced Spectroscopic Studies: Utilizing advanced spectroscopic techniques, such as high-resolution NMR and X-ray crystallography, to precisely characterize the geometry and electronic environment of the sulfur center.

Theoretical Bonding Analysis: Employing computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) to gain a more nuanced understanding of the nature of the sulfur-nitrogen bond. researchgate.net Theoretical studies have suggested that the S-N bond in sulfoximines has significant single bond character with strong ionic interaction, rather than a formal double bond. researchgate.net

Physicochemical Property Profiling: Systematically measuring key physicochemical properties, such as pKa, lipophilicity, and aqueous solubility, and correlating them with the compound's structural features. nih.gov This data is crucial for applications in drug discovery and materials science.

PropertySignificanceFuture Research Focus
S=N Bond NatureInfluences reactivity and stabilityAdvanced computational and spectroscopic analysis
Chirality at SulfurPotential for asymmetric applicationsDevelopment of stereoselective syntheses and applications
Physicochemical PropertiesDetermines suitability for various applicationsSystematic measurement and structure-property relationship studies

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural features of (2-chlorophenyl)(imino)methyl-lambda6-sulfanone?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the electronic environment of the chlorophenyl and imino groups. For instance, 1^1H and 13^{13}C NMR can resolve substituent effects on aromatic protons and confirm sulfur-oxygen bonding patterns. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like S=O and C=N stretches. High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of a 2-chlorophenyl precursor with a sulfoximine reagent. Key steps include:

Activation of the chlorophenyl group using Lewis acids (e.g., AlCl3_3) in anhydrous conditions.

Coupling with a sulfoximine derivative under controlled temperatures (60–80°C).

Purification via column chromatography or recrystallization to achieve >95% purity. Reaction solvents (e.g., DMF or THF) and catalyst choice significantly impact yields .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 191–193°C for related sulfoximines).
  • Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-Temperature NMR : Probe conformational changes at low/high temperatures.
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to identify dominant conformers.
  • High-Resolution XRD : Use SHELXL for refinement, particularly for twinned crystals or disordered regions .

Q. What experimental designs are optimal for studying the compound’s reactivity in electrophilic aromatic substitution?

  • Methodological Answer : Design kinetic studies using:

  • Competitive Reactions : Compare reaction rates with meta- and para-substituted analogs.
  • Isotopic Labeling : Introduce 18^{18}O or 34^{34}S to track mechanistic pathways via MS.
  • In Situ Monitoring : Employ Raman spectroscopy or stopped-flow techniques to capture intermediates. Solvent polarity (e.g., DMSO vs. toluene) should be varied to assess electronic effects .

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate its binding to biological targets?

  • Methodological Answer :

  • SPR : Immobilize target proteins (e.g., kinases) on a sensor chip. Measure real-time binding kinetics (ka, kd) at varying compound concentrations.
  • ITC : Titrate the compound into protein solutions to determine binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Buffer conditions (pH 7.4, 150 mM NaCl) must mimic physiological environments .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.
  • Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • In Vitro Assays : Validate predictions with microsomal stability tests (human/rat liver microsomes) and Ames tests for mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.